N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-1-methyl-1H-indole-5-carboxamide
CAS No.:
Cat. No.: VC14772872
Molecular Formula: C21H21N3O2
Molecular Weight: 347.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H21N3O2 |
|---|---|
| Molecular Weight | 347.4 g/mol |
| IUPAC Name | N-[2-(4-methoxyindol-1-yl)ethyl]-1-methylindole-5-carboxamide |
| Standard InChI | InChI=1S/C21H21N3O2/c1-23-11-8-15-14-16(6-7-18(15)23)21(25)22-10-13-24-12-9-17-19(24)4-3-5-20(17)26-2/h3-9,11-12,14H,10,13H2,1-2H3,(H,22,25) |
| Standard InChI Key | BLCFQVYTHXDPDT-UHFFFAOYSA-N |
| Canonical SMILES | CN1C=CC2=C1C=CC(=C2)C(=O)NCCN3C=CC4=C3C=CC=C4OC |
Introduction
N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-1-methyl-1H-indole-5-carboxamide is a complex organic compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. The compound consists of indole moieties linked by an ethyl chain, with a methoxy group attached to one of the indole rings, and a carboxamide functional group. This structural arrangement suggests potential applications in pharmacology, particularly in the development of therapeutic agents with anti-inflammatory, anticancer, and antimicrobial properties.
Synthesis
The synthesis of N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-1-methyl-1H-indole-5-carboxamide typically involves several key steps that require careful control of reaction conditions to optimize yield and purity. Industrial production may employ advanced techniques like continuous flow reactors and stringent quality control measures to improve efficiency and product quality.
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Starting Materials: The synthesis begins with appropriate indole derivatives.
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Coupling Reactions: These involve linking the indole moieties through an ethyl chain.
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Functionalization: Introduction of the methoxy group and carboxamide functionality.
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Purification: Techniques such as chromatography are used to isolate the final product.
Biological Activities
Research indicates that compounds similar to N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-1-methyl-1H-indole-5-carboxamide exhibit a range of biological activities, including:
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Anti-inflammatory: Potential to modulate inflammatory pathways.
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Anticancer: May inhibit enzymes and receptors involved in cancer progression.
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Antimicrobial: Could exhibit activity against various microorganisms.
The methoxy groups enhance the reactivity of the indole core, allowing for interactions with various biological targets.
| Biological Activity | Potential Mechanism |
|---|---|
| Anti-inflammatory | Modulation of inflammatory pathways |
| Anticancer | Inhibition of cancer-related enzymes and receptors |
| Antimicrobial | Interaction with microbial targets |
Interaction Studies
Interaction studies involving N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-1-methyl-1H-indole-5-carboxamide focus on its binding affinities with various biological targets. Preliminary studies suggest that compounds with similar structures can interact with enzymes and receptors critical in cancer therapy and anti-inflammatory responses. Investigating these interactions helps elucidate the mechanisms by which such compounds exert their biological effects, paving the way for future drug design strategies.
Therapeutic Applications
The unique properties imparted by the methoxy groups may allow for tailored modifications leading to improved efficacy or reduced side effects in therapeutic contexts. The compound's structural features suggest possible uses in pharmacology, particularly in the development of therapeutic agents targeting specific biological pathways.
Comparison with Similar Compounds
Several compounds share structural similarities with N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-1-methyl-1H-indole-5-carboxamide. Notable examples include other indole derivatives with different functional groups or substitutions, which can exhibit varied pharmacological profiles.
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| N-(2-(4-methoxy-1H-indol-1-yl)ethyl)-1-methyl-1H-indole-6-carboxamide | Similar indole structure but with a different carboxamide position | Different biological activity profiles |
| N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide | Combination of indole and benzotriazine moieties | Enhanced biological activity due to dual functionality |
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